3-(3-(1H-indol-4-yl)-1,2,4-oxadiazol-5-yl)propanoic acid
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Overview
Description
3-(3-(1H-indol-4-yl)-1,2,4-oxadiazol-5-yl)propanoic acid is a compound that features an indole ring fused with an oxadiazole ring and a propanoic acid moiety. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The incorporation of the oxadiazole ring further enhances the compound’s potential for various applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(1H-indol-4-yl)-1,2,4-oxadiazol-5-yl)propanoic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of an indole derivative with a nitrile oxide to form the oxadiazole ring. The reaction conditions often include the use of a base such as triethylamine and a solvent like 1-propanol under reflux .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The choice of solvents and reagents is crucial to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-(3-(1H-indol-4-yl)-1,2,4-oxadiazol-5-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate.
Reduction: The oxadiazole ring can be reduced under hydrogenation conditions.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like bromine for electrophilic substitution on the indole ring.
Major Products
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Formation of reduced oxadiazole derivatives.
Substitution: Halogenated indole derivatives.
Scientific Research Applications
3-(3-(1H-indol-4-yl)-1,2,4-oxadiazol-5-yl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3-(1H-indol-4-yl)-1,2,4-oxadiazol-5-yl)propanoic acid involves its interaction with specific molecular targets. The indole ring can bind to various receptors, modulating their activity. The oxadiazole ring can interact with enzymes, inhibiting their function. These interactions can lead to the compound’s observed biological effects, such as anticancer and antimicrobial activities .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
3-(1H-indol-5-yl)-1,2,4-oxadiazole: A compound with a similar oxadiazole ring but different substitution pattern.
Uniqueness
3-(3-(1H-indol-4-yl)-1,2,4-oxadiazol-5-yl)propanoic acid is unique due to its combination of an indole ring, an oxadiazole ring, and a propanoic acid moiety. This unique structure imparts distinct biological activities and chemical reactivity, making it a valuable compound for various applications .
Biological Activity
3-(3-(1H-indol-4-yl)-1,2,4-oxadiazol-5-yl)propanoic acid is a compound that incorporates both an indole moiety and an oxadiazole ring, which are known for their diverse biological activities. This article delves into the biological activities associated with this compound, including its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C12H10N4O3, with a molecular weight of approximately 250.24 g/mol. The structure features an indole ring connected to a propanoic acid group through an oxadiazole linkage.
Property | Value |
---|---|
Molecular Formula | C₁₂H₁₀N₄O₃ |
Molecular Weight | 250.24 g/mol |
LogP | 2.45 |
Hydrogen Bond Donors | 2 |
Hydrogen Bond Acceptors | 4 |
Biological Activities
The biological activity of this compound has been investigated in various studies, revealing its potential as an anticancer agent and its effects on several biological pathways.
Anticancer Activity
Research indicates that compounds containing indole and oxadiazole structures exhibit significant anticancer properties. For instance, studies have shown that derivatives of indole can induce apoptosis in cancer cells through various mechanisms:
- Apoptosis Induction : Compounds similar to this structure have been reported to activate caspase pathways leading to programmed cell death in cancerous cells.
- Cell Cycle Arrest : The compound may interfere with cell cycle progression, particularly in the G2/M phase, contributing to its anticancer efficacy.
In a comparative study involving various indole derivatives, it was found that those with oxadiazole rings exhibited enhanced cytotoxicity against multiple cancer cell lines compared to their counterparts without this feature .
The mechanism by which this compound exerts its biological effects can be attributed to:
- Receptor Interaction : The indole moiety is known to interact with various receptors implicated in cancer progression and inflammation.
- Enzyme Inhibition : The oxadiazole component may inhibit enzymes involved in tumor growth and metastasis.
Case Studies
Several studies have focused on the synthesis and evaluation of related compounds to elucidate the biological activity of this class of molecules.
Study 1: Antiproliferative Activity
A study evaluated the antiproliferative effects of several indole-based compounds on human cancer cell lines. Results indicated that compounds with similar structural features to this compound showed IC50 values in the low micromolar range against breast and colon cancer cell lines .
Study 2: In Vivo Efficacy
In vivo models demonstrated that administration of related compounds led to significant tumor regression in xenograft models. The treatment resulted in decreased tumor volume and increased survival rates among treated animals compared to controls .
Properties
IUPAC Name |
3-[3-(1H-indol-4-yl)-1,2,4-oxadiazol-5-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O3/c17-12(18)5-4-11-15-13(16-19-11)9-2-1-3-10-8(9)6-7-14-10/h1-3,6-7,14H,4-5H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUKJFAHFZZRXKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CNC2=C1)C3=NOC(=N3)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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